Superior Anticancer Potency of p-Tolyl Hydrazine Derivatives vs. 5-Fluorouracil in NCI In Vitro Panel
Aryl hydrazine analogs synthesized from the p-tolyl hydrazine scaffold demonstrated significantly higher in vitro anticancer activity than the clinical standard 5-fluorouracil (5-FU). In the NCI protocol assay, lead analogs derived from p-tolyl hydrazine exhibited superior cytotoxicity across a panel of human cancer cell lines [1]. This positions (2-p-Tolyl-ethyl)-hydrazine hydrochloride as a privileged starting material for developing anticancer agents with enhanced potency relative to the widely used 5-FU baseline.
| Evidence Dimension | In vitro anticancer activity (NCI protocol) |
|---|---|
| Target Compound Data | Synthesized p-tolyl hydrazine analogs (e.g., compounds 12 and 15) showed 'highly active' profiles, exceeding 5-FU efficacy |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) at standard test concentrations |
| Quantified Difference | Analogues 12 and 15 emerged as molecules with significant in vitro anticancer activity, described as 'highly active molecule than 5-fluorouracil' |
| Conditions | NCI in vitro anticancer screening protocol (human cancer cell line panel) |
Why This Matters
For medicinal chemistry programs targeting novel anticancer agents, this compound provides a synthetic entry point to a scaffold with demonstrated superiority over a clinically entrenched chemotherapeutic in standardized in vitro assays.
- [1] Gopi Mohan, C., et al. (2010). Biological Evaluation and Molecular Docking of Aryl Hydrazines and Hydrazides for Anticancer Activity. Indian Journal of Experimental Biology, 48, 265-268. View Source
